molecular formula C11H12O3 B14813920 2-Cyclopropoxy-6-methoxybenzaldehyde

2-Cyclopropoxy-6-methoxybenzaldehyde

Cat. No.: B14813920
M. Wt: 192.21 g/mol
InChI Key: XUJQSORUBGAHHQ-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O3 It is a benzaldehyde derivative characterized by the presence of a cyclopropoxy group at the second position and a methoxy group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-6-methoxybenzaldehyde can be achieved through several methods. One common approach involves the lithiation of 1,3-dialkoxybenzenes followed by formylation with dimethylformamide (DMF). This method ensures high regioselectivity and yields the desired product efficiently . Another method involves the use of aluminum hemiaminal intermediates, which protect the latent aldehyde functionality and allow for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally friendly reagents is often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and cyclopropoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .

Major Products Formed

The major products formed from these reactions include 2-Cyclopropoxy-6-methoxybenzoic acid (from oxidation), 2-Cyclopropoxy-6-methoxybenzyl alcohol (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

2-Cyclopropoxy-6-methoxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclopropoxy-6-methoxybenzaldehyde include:

  • 2-Methoxybenzaldehyde
  • 2-Cyclopropoxybenzaldehyde
  • 6-Methoxybenzaldehyde

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the cyclopropoxy and methoxy groups on the benzene ring. This unique combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-cyclopropyloxy-6-methoxybenzaldehyde

InChI

InChI=1S/C11H12O3/c1-13-10-3-2-4-11(9(10)7-12)14-8-5-6-8/h2-4,7-8H,5-6H2,1H3

InChI Key

XUJQSORUBGAHHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC2CC2)C=O

Origin of Product

United States

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